![molecular formula C9H22Cl2N2 B2763248 trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride CAS No. 2225136-04-7](/img/structure/B2763248.png)
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
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Overview
Description
“trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It has a molecular weight of 229.19038 . This compound is a solid at room temperature .
Physical And Chemical Properties Analysis
“trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 229.19038 .Scientific Research Applications
- DASP serves as a fluorescent probe due to its unique properties. When combined with cyclopentanocucurbit6uril (CyP6Q6) , it forms a 1:1 inclusion system with strong fluorescence. The resulting t-DSMI@CyP6Q6 probe demonstrates excellent sensitivity for anion recognition, particularly in a near-neutral environment. Anions like BF4− , H2PO4− , and I− elicit specific responses from this probe .
- DASP interacts with cucurbit7uril (CB7) through host-guest binding. This interaction has been studied using fluorescence, absorption, NMR, and mass spectrometry. Understanding such interactions contributes to the design of anion receptors and molecular sensors .
- trans-4-(Dimethylamino)cyclohexanol , a derivative of DASP , serves as an intermediate in organic synthesis processes. It is used to prepare 4-dimethylaminocyclohexanone via Birch reduction of N,N-dimethyl-4-methoxyaniline .
- By adjusting the pH of the solution, the fluorescent properties of DASP can be tuned. It can undergo internal twisting, leading to intermolecular charge transfer states .
- Its coordination with other molecules, such as CyP6Q 6 , opens avenues for designing functional complexes .
Fluorescent Probes and Anion Recognition
Host-Guest Chemistry and Supramolecular Recognition
Organic Synthesis Intermediates
Fluorescence Tuning and Photoexcitation
Chemical Reactions and Coordination Complexes
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHCEZSOGYGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride |
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